

# 4'-Hydroxy-3'-(trifluoromethyl)acetophenone reaction mechanism in organic synthesis

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## Compound of Interest

Compound Name: 4'-Hydroxy-3'-  
(trifluoromethyl)acetophenone

Cat. No.: B139320

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## Application Notes & Protocols: 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

### Introduction: A Versatile Scaffold in Modern Synthesis

**4'-Hydroxy-3'-(trifluoromethyl)acetophenone** is a substituted aromatic ketone that has emerged as a highly valuable and versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science.<sup>[1]</sup> Its synthetic utility is derived from the unique interplay of three distinct functional moieties: a nucleophilic phenolic hydroxyl group, an electrophilic acetyl group, and an aromatic ring electronically influenced by the powerful electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) group.

The trifluoromethyl group is a cornerstone of modern drug design.<sup>[2]</sup> Its incorporation into molecular scaffolds can significantly enhance metabolic stability, increase lipophilicity (Hansch  $\pi$  value of +0.88), and modulate bioavailability.<sup>[2]</sup> The strong C-F bond (dissociation energy of ~485 kJ/mol) resists metabolic degradation, while the group's steric and electronic properties can improve binding affinity to biological targets.<sup>[2]</sup> In **4'-Hydroxy-3'-(trifluoromethyl)acetophenone**, the -CF<sub>3</sub> group, positioned ortho to the hydroxyl group, profoundly influences the reactivity of the entire molecule, making it an indispensable intermediate for accessing complex fluorinated compounds.<sup>[1]</sup> This guide provides an in-depth

exploration of its core reaction mechanisms, supported by field-proven protocols for its application.

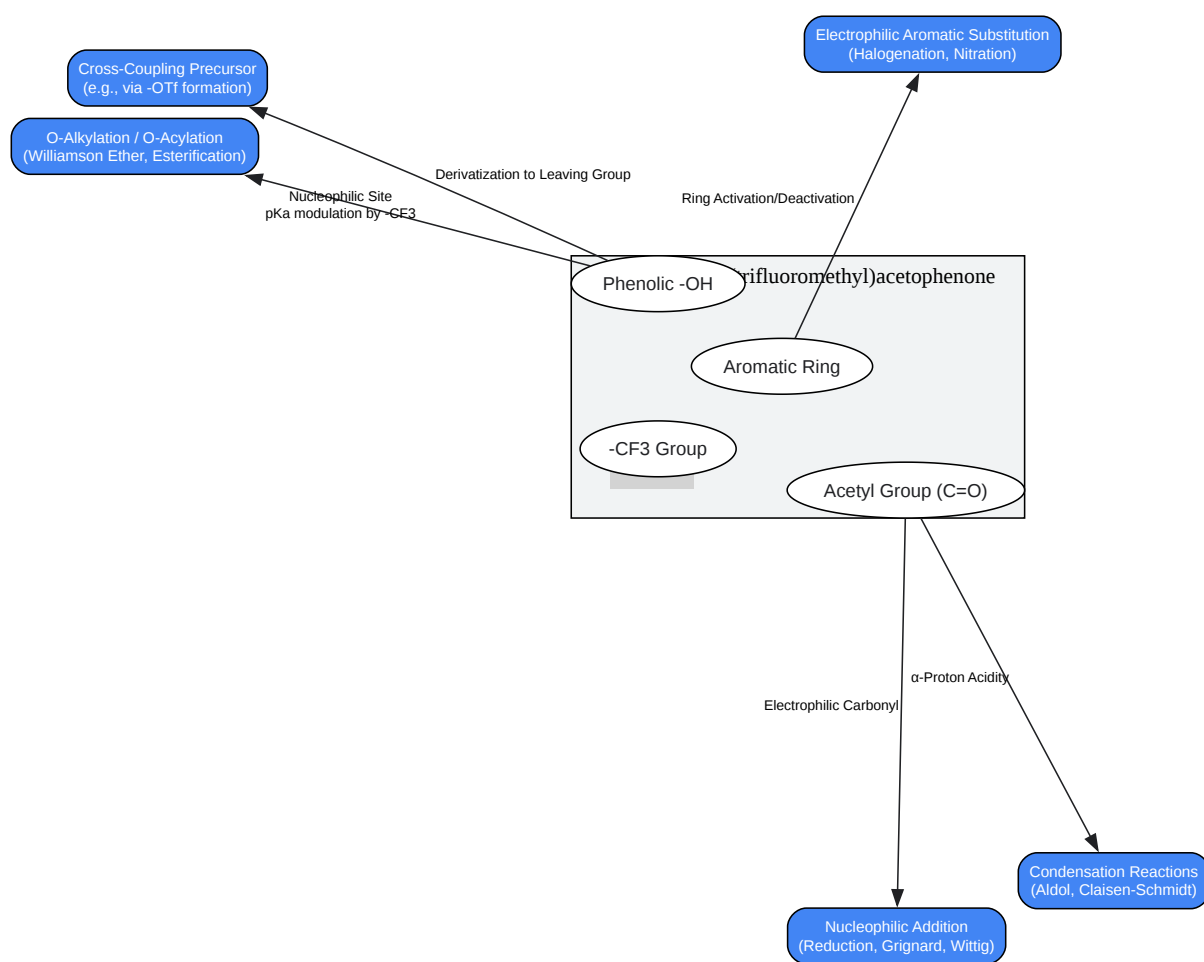
## Physicochemical and Spectroscopic Profile

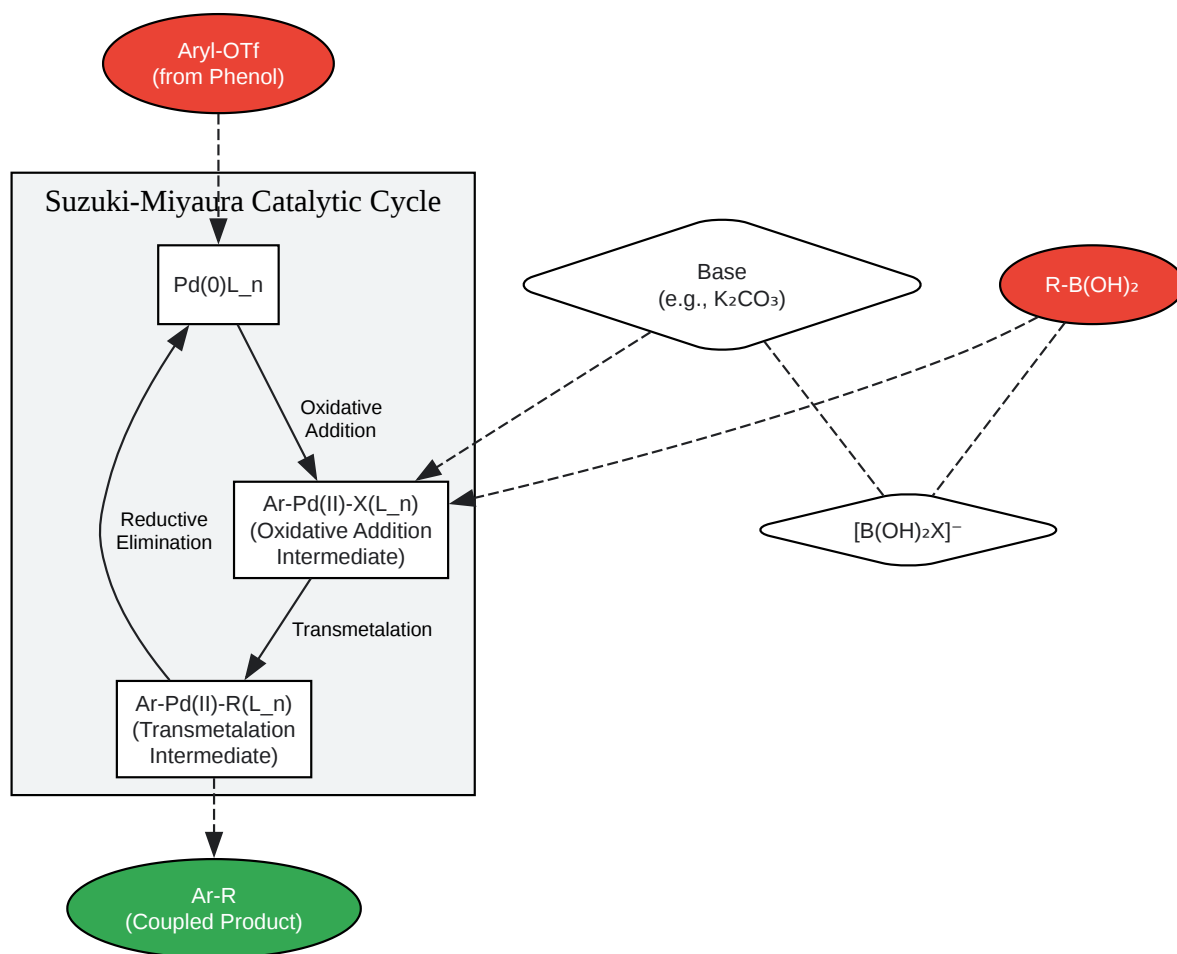
A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub>	[3][4]
Molecular Weight	204.15 g/mol	[4]
Appearance	Brown Powder / Crystalline Solid	[5]
CAS Number	149105-11-3	[4][5]
Melting Point	170.5 - 179.5 °C	[5]
Boiling Point	Not specified (decomposes)	
IUPAC Name	1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone	[3][5]

## Core Reactivity and Mechanistic Principles

The synthetic versatility of **4'-Hydroxy-3'-(trifluoromethyl)acetophenone** stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of both the acetyl and trifluoromethyl groups enhances the acidity of the phenolic proton, while the carbonyl carbon remains a prime target for nucleophilic attack.





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